

O-Anisidine: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-Anisidine**

Cat. No.: **B045086**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **o-anisidine**, a crucial chemical intermediate, in a range of common organic solvents. This document is intended to be a valuable resource for laboratory researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Data Presentation: Solubility of O-Anisidine

O-anisidine exhibits a high degree of solubility in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is noteworthy that for several solvents, **o-anisidine** is described as "miscible," indicating that it is soluble in all proportions.

Solvent	Chemical Class	Solubility	Temperature (°C)
Water	Protic Solvent	13 g/L[1][2]	20
Water	Protic Solvent	14 g/L[3]	25
Water	Protic Solvent	< 0.1 mg/mL[4][5]	18.9
Ethanol	Alcohol	Miscible[3][4][6]	Not Specified
Diethyl Ether	Ether	Miscible[3][4]	Not Specified
Acetone	Ketone	Miscible[3][4]	Not Specified
Benzene	Aromatic Hydrocarbon	Miscible[4]	Not Specified
Dilute Mineral Acid	Acid	Soluble[4][7]	Not Specified

Experimental Protocols: Determining Solubility

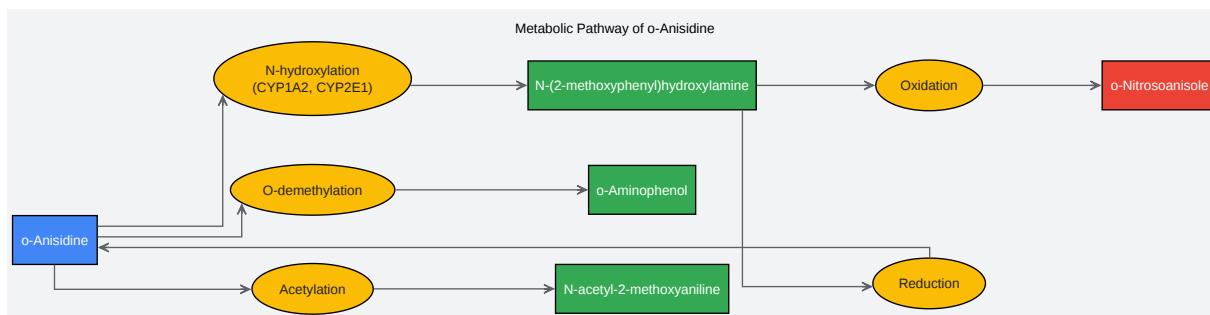
The determination of solubility is a critical step in chemical research and development. The Shake-Flask Method is a widely recognized and reliable technique for ascertaining the equilibrium solubility of a compound.[8]

Shake-Flask Method for Equilibrium Solubility Determination

This method is designed to measure the thermodynamic equilibrium solubility of a substance.

Materials:

- **O-Anisidine** (high purity)
- Selected organic solvent (analytical grade)
- Stoppered flasks or vials
- Constant temperature shaker or water bath
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)


- Calibrated analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Preparation: Add an excess amount of **o-anisidine** to a stoppered flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[\[9\]](#)
- Equilibration: Seal the flasks and place them in a constant temperature shaker or water bath. Agitate the flasks for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time required may vary depending on the solvent and the physical properties of the solute.[\[9\]](#)[\[10\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at the same temperature or filter it using a syringe filter chemically compatible with the solvent.[\[9\]](#)[\[10\]](#) This step must be performed carefully to avoid any temperature changes that could affect the solubility.
- Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Accurately dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of **o-anisidine**.
- Calculation: Calculate the solubility of **o-anisidine** in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of a Key Biological Pathway

To provide further context for the application of **o-anisidine**, the following diagram illustrates its metabolic pathway. Understanding the metabolism of a compound is crucial in fields such as toxicology and drug development.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [enamine.net](#) [enamine.net]
- 2. [epa.gov](#) [epa.gov]
- 3. [ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf](#) [ncbi.nlm.nih.gov]
- 4. [scent.vn](#) [scent.vn]
- 5. [O-ANISIDINE | CAMEO Chemicals | NOAA](#) [cameochemicals.noaa.gov]
- 6. [cdhfinechemical.com](#) [cdhfinechemical.com]
- 7. [o-Anisidine, 98% 90-04-0 - Manufacturers & Suppliers in India with worldwide shipping.](#) [ottokemi.com]
- 8. [dissolutiontech.com](#) [dissolutiontech.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. [ps.tbzmed.ac.ir](#) [ps.tbzmed.ac.ir]

- To cite this document: BenchChem. [O-Anisidine: A Technical Guide to its Solubility in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045086#o-anisidine-solubility-in-common-organic-solvents\]](https://www.benchchem.com/product/b045086#o-anisidine-solubility-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com